molecular formula C17H22N2O10S2 B13839063 4-Methoxyglucobrassicin-d3

4-Methoxyglucobrassicin-d3

Cat. No.: B13839063
M. Wt: 481.5 g/mol
InChI Key: IIAGSABLXRZUSE-LECPYKRPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyglucobrassicin-d3 typically involves the modification of glucobrassicin. The methoxy group is introduced at the 4-position of the indole ring through a series of chemical reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of methoxylating agents and catalysts under controlled conditions .

Industrial Production Methods: Industrial production of this compound is less common due to its specific applications in research. it can be isolated from plants like Brassica napobrassica L. Mill, where it naturally occurs . The isolation process involves extraction and purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyglucobrassicin-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .

Comparison with Similar Compounds

4-Methoxyglucobrassicin-d3 is unique among glucosinolates due to the presence of the methoxy group at the 4-position of the indole ring. Similar compounds include:

These compounds share similar biosynthetic pathways and biological activities but differ in their specific chemical properties and effects .

Properties

Molecular Formula

C17H22N2O10S2

Molecular Weight

481.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-sulfooxy-2-[4-(trideuteriomethoxy)-1H-indol-3-yl]ethanimidothioate

InChI

InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/b19-12+/t11-,14-,15+,16-,17+/m1/s1/i1D3

InChI Key

IIAGSABLXRZUSE-LECPYKRPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC2=C1C(=CN2)C/C(=N\OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Canonical SMILES

COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O

Origin of Product

United States

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